molecular formula C10H9NO2 B181187 3-(4-cyanophenyl)propanoic Acid CAS No. 42287-94-5

3-(4-cyanophenyl)propanoic Acid

Cat. No. B181187
CAS RN: 42287-94-5
M. Wt: 175.18 g/mol
InChI Key: RHIGOXBTMPLABF-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)propanoic Acid, also known as 3-(p-Cyanophenyl)propionic acid, 4-(2-Carboxyethyl)benzonitrile, 4-Cyanobenzenepropionic acid, 4-Cyanohydrocinnamic acid, [p-Cyanophenyl]-3-propanoic acid, is a chemical compound with the empirical formula C10H9NO2 . Its molecular weight is 175.18 .


Molecular Structure Analysis

The molecular structure of 3-(4-cyanophenyl)propanoic Acid consists of a cyanophenyl group attached to a propanoic acid group . The InChI key for this compound is RHIGOXBTMPLABF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-(4-cyanophenyl)propanoic Acid is a solid substance . It has a melting point of 138-143 °C .

Scientific Research Applications

  • Renewable Building Block for Polybenzoxazine Synthesis : Phloretic acid, a naturally occurring compound closely related to 3-(4-cyanophenyl)propanoic Acid, is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach could lead to a multitude of applications in materials science (Trejo-Machin et al., 2017).

  • Synthesis of Furoquinolinone and Angelicin Derivatives : The oxidative dearomatization of a compound similar to 3-(4-cyanophenyl)propanoic Acid is combined with a transition-metal catalyzed sequence to synthesize furoquinolinone and angelicin derivatives, showcasing an efficient and novel approach (Ye, Zhang, & Fan, 2012).

  • Synthesis of S1P1 Agonist CYM-5442 : An improved synthesis method for the novel S1P1 agonist CYM-5442 uses 3-(2-cyanophenyl) propanoic acid as a starting material, demonstrating its utility in pharmaceutical synthesis (Tian-tia, 2014).

  • Food Contact Materials Safety : A study on the safety of a substance structurally related to 3-(4-cyanophenyl)propanoic Acid, used in food contact materials, highlights its potential application in consumer goods and packaging (Flavourings, 2011).

  • Synthesis of N-Protected Derivatives : The synthesis and separation of enantiomers and N-protected derivatives of a compound akin to 3-(4-cyanophenyl)propanoic Acid, demonstrating its role in chemical synthesis and enantioselective processes (Solymár, Kanerva, & Fülöp, 2004).

  • Anti-Aging Compositions for Skin Care : A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, closely related to 3-(4-cyanophenyl)propanoic Acid, and its application in anti-aging skin care compositions demonstrates its potential in cosmeceuticals (Wawrzyniak, Celewicz, & Barciszewski, 2016).

  • Corrosion Inhibitors for Copper : The study of synthetic acrylamide derivatives, including those derived from compounds similar to 3-(4-cyanophenyl)propanoic Acid, for their effectiveness as corrosion inhibitors in nitric acid solutions of copper, reveals potential industrial applications (Abu-Rayyan et al., 2022).

Safety and Hazards

3-(4-cyanophenyl)propanoic Acid is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(4-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIGOXBTMPLABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429430
Record name 3-(4-cyanophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyanophenyl)propanoic Acid

CAS RN

42287-94-5
Record name 3-(4-cyanophenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Cyanophenyl)-propionic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

100.1 g (0.578 mol) of 4-cyano-cinnamic acid are taken up in 1400 ml 1N potassium carbonate solution and hydrogenated over palladium-charcoal at 5 bar for 2.5 hours. Then the solution is made slightly acidic and the precipitate is suction filtered, and then dried in the circulating air drier.
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Synthesis routes and methods II

Procedure details

A 2.31 g portion of 4-(2-t-butoxycarbonylethyl)-benzonitrile was admixed with 3 ml of trifluoroacetic acid and 30 ml of methylene chloride. The mixture was stirred at room temperature for 13 hours and concentrated. The resulting concentrate was subjected to azeotropic distillation with use of toluene, giving 1.75 g (yield 100%) of crude 4-(2-hydroxycarbonylethyl)benzonitrile. This compound was used for the subsequent reaction without purification.
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30 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A mixture of ethyl 3-(4-cyanophenyl)propionate (6.00 g, 29.5 mmol), 2N-sodium hydroxide (30 ml, 60.0 mmol) and ethanol (60 ml) was stirred at room temperature for 1 hour. The reaction mixture was acidified with 1N-hydrochloric acid and extracted with ethyl acetate. The extract was washed with brine, dried over MgSO4 and concentrated in vacuo to give 3-(4-cyanophenyl)propionic acid as colorless crystals (4.40 g, 85%).
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6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-(4-cyanophenyl)propanoic acid?

A1:

    Q2: Is there any information available about the synthesis of 3-(4-cyanophenyl)propanoic acid in the provided research?

    A2: While the paper doesn't directly focus on the synthesis of 3-(4-cyanophenyl)propanoic acid itself, it describes the synthesis of closely related compounds: the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid []. This suggests that 3-(4-cyanophenyl)propanoic acid could potentially be used as a precursor or starting material in these syntheses.

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